gamma-Glutamyl tyramine

Description

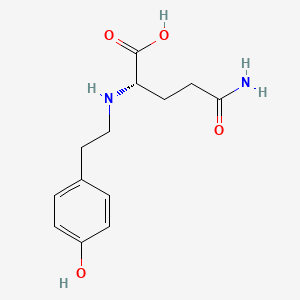

Structure

2D Structure

3D Structure

Properties

CAS No. |

65520-56-1 |

|---|---|

Molecular Formula |

C13H18N2O4 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

(2S)-5-amino-2-[2-(4-hydroxyphenyl)ethylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C13H18N2O4/c14-12(17)6-5-11(13(18)19)15-8-7-9-1-3-10(16)4-2-9/h1-4,11,15-16H,5-8H2,(H2,14,17)(H,18,19)/t11-/m0/s1 |

InChI Key |

HSYMWRKZTLQPMR-NSHDSACASA-N |

Isomeric SMILES |

C1=CC(=CC=C1CCN[C@@H](CCC(=O)N)C(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1CCNC(CCC(=O)N)C(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Gamma Glutamyl Tyramine in Biological Organisms

Identification and Localization in Specific Biological Systems

Research has pinpointed the presence of gamma-Glutamyl tyramine (B21549) in specific tissues and cellular extracts of several organisms, highlighting its role in neurotransmitter metabolism and cofactor biosynthesis.

In the nervous systems of certain marine molluscs, gamma-glutamylation represents a significant pathway for the metabolism of biogenic amines.

In the marine mollusc Aplysia californica, the nervous tissue has been shown to synthesize a range of gamma-glutamyl amines, including gamma-Glutamyl tyramine. nih.govcapes.gov.br Studies involving in vitro incubation of ganglia with radiolabeled amines demonstrated the formation of their corresponding gamma-glutamyl conjugates. nih.govcapes.gov.br The identification of these conjugates was confirmed by comparing their chromatographic properties with those of chemically synthesized standards. nih.govcapes.gov.br This suggests that the conjugation of tyramine with glutamate (B1630785) is a metabolic process occurring within the nervous system of Aplysia. nih.govresearchgate.net

In the snail Helix aspersa, gamma-glutamyl conjugates of dopamine (B1211576) and octopamine (B1677172) have been unambiguously identified and quantified in the cerebral and pedal ganglia. nih.gov While this compound was also present, its concentration was found to be low, leading to its use as an internal standard in analytical procedures for quantifying other conjugates. nih.gov The production of gamma-glutamyl conjugates of amines is a confirmed metabolic route in the nervous tissue of H. aspersa. nih.gov

Table 1: Occurrence of this compound in Marine Molluscs

| Organism | Biological System | Key Findings | References |

|---|---|---|---|

| Aplysia californica (Sea Hare) | Nervous Tissue (Ganglia) | Demonstrated in vitro synthesis of this compound from tyramine. Part of a broader pathway for metabolizing biogenic amines via gamma-glutamylation. | nih.govcapes.gov.brresearchgate.net |

| Helix aspersa (Garden Snail) | Nervous System (Cerebral, Pleural, Pedal Ganglia) | Identified in nervous tissue, though at low concentrations compared to other gamma-glutamyl conjugates. Used as an internal standard for quantification. | nih.govnih.gov |

In the nervous system of the horseshoe crab, Limulus polyphemus, this compound has been identified as a major metabolite of tyramine. researchgate.net It is considered a normal product of amine metabolism and is naturally present in tissues rich in octopamine, another biogenic amine. researchgate.net Research on the Limulus visual system has further solidified the role of gamma-glutamyl conjugation in the metabolic processing of tyramine and octopamine. medkoo.comcapes.gov.br

Table 2: Occurrence of this compound in Arthropods

| Organism | Biological System | Key Findings | References |

|---|---|---|---|

| Limulus polyphemus (Horseshoe Crab) | Nervous System (including Visual System) | Identified as a major metabolite of tyramine. It is a normal product of amine metabolism in octopamine-rich tissues. | researchgate.netmedkoo.comdovepress.com |

In the domain of Archaea, specifically within methanogens, this compound serves as a crucial intermediate in the biosynthesis of essential cofactors.

In Methanocaldococcus jannaschii and Methanocaldococcus fervens, this compound is a precursor in the biosynthetic pathway of methanofuran (B1217411), the first coenzyme involved in the reduction of carbon dioxide to methane (B114726). nih.govnih.govacs.org The presence of this compound in the cell extracts of M. jannaschii is consistent with its role in this pathway. nih.govresearchgate.net The synthesis is catalyzed by a tyramine-glutamate ligase (MfnD), an ATP-grasp enzyme that facilitates the ATP-dependent addition of glutamate to tyramine. nih.govexpasy.orgqmul.ac.uk This is the initial step for incorporating the glutamyl and tyramine moieties into the core structure of methanofuran. nih.govdoi.org Subsequently, another enzyme, MfnF, catalyzes the condensation of this compound with [5-(aminomethyl)furan-3-yl]methyl diphosphate (B83284) to form the core structure of the cofactor. nih.govqmul.ac.uk

Table 3: Role of this compound in Archaea

| Organism | Biological System | Key Findings | References |

|---|---|---|---|

| Methanocaldococcus fervens | Cell Extracts | Participates in the biosynthesis of the cofactor methanofuran. The enzyme tyramine-L-glutamate ligase (EC 6.3.4.24) catalyzes its formation. | nih.govexpasy.orgqmul.ac.ukmicrobialtec.com |

| Methanocaldococcus jannaschii | Cell Extracts | Confirmed presence in cell extracts as a precursor for methanofuran biosynthesis. Its formation from tyrosine and glutamate is catalyzed by specific enzymes (MfnA, MfnD). | ebi.ac.uknih.govnih.govacs.orgdoi.org |

Contextual Presence within Diverse Biological Matrices

The occurrence of this compound is not limited to the specific examples above; it is found in various biological contexts as a metabolite. As a derivative of tyramine, a widely distributed trace amine, its presence is linked to the metabolic pathways that process biogenic amines. wikipedia.org In invertebrates like molluscs and arthropods, conjugation with gamma-glutamate serves as a primary inactivation pathway for neurotransmitters, a role that is handled by monoamine oxidase in vertebrates. dovepress.comfrontiersin.org

Beyond the nervous systems of invertebrates and the cellular machinery of archaea, this compound has been reported in other organisms, including the plant Tephrosia noctiflora, the insect Apis cerana (honey bee), and the protist Euglena gracilis. nih.gov This broader distribution suggests that the gamma-glutamylation of tyramine is a metabolic strategy employed across different domains of life, likely for purposes of detoxification, storage, or as a step in the synthesis of other essential molecules.

Biosynthesis and Enzymology of Gamma Glutamyl Tyramine

Enzymatic Pathways of gamma-Glutamyl tyramine (B21549) Formation

The synthesis of gamma-glutamyl tyramine involves the action of a specific ligase that joins L-glutamate and tyramine. This reaction is a key initiating step in the construction of the larger methanofuran (B1217411) molecule.

Tyramine-L-glutamate ligase, also known as MfnD, is the primary enzyme responsible for catalyzing the formation of this compound. nih.govqmul.ac.uk It has been identified and characterized in the archaebacterium Methanocaldococcus fervens. qmul.ac.ukexpasy.org The enzyme facilitates the ATP-dependent ligation of tyramine and L-glutamate to form this compound, releasing ADP and phosphate (B84403) in the process. qmul.ac.uk This reaction is integral to the biosynthesis of the cofactor methanofuran. expasy.org

The catalytic mechanism of MfnD involves the activation of the γ-carboxylate of glutamate (B1630785) by ATP. nih.gov This is a notable characteristic, as it represents the first documented instance of an ATP-grasp enzyme utilizing the γ-carboxylate of glutamate as a substrate. nih.gov The enzyme exhibits specificity for its substrates, tyramine and L-glutamate. ethz.ch Site-directed mutagenesis studies have revealed that specific amino acid residues, such as Arg251, are critical for both the catalytic activity of the enzyme and the binding of glutamate. nih.gov

The specificity of the enzyme ensures the correct incorporation of the initial L-glutamate molecule into the methanofuran structure. nih.gov While MfnD from some organisms shows strict specificity for tyramine, in others, the enzyme displays a more relaxed substrate specificity, being able to incorporate tyrosine as well. ethz.ch

The ligation of L-glutamate to tyramine is an energy-dependent process that requires the hydrolysis of ATP. nih.gov MfnD utilizes an ATP-grasp mechanism, a common strategy among enzymes that catalyze the formation of amide bonds. rsc.org This mechanism involves the phosphorylation of a carboxyl group to form an acylphosphate intermediate, which is then susceptible to nucleophilic attack by an amine. nig.ac.jp In the case of MfnD, the γ-carboxylate of glutamate is activated, followed by the formation of a γ-linked amide bond with tyramine. nih.gov

The reaction catalyzed by Tyramine-L-glutamate ligase is as follows: ATP + tyramine + L-glutamate → ADP + phosphate + γ-glutamyltyramine qmul.ac.uk

The activity of Tyramine-L-glutamate ligase is dependent on the presence of divalent metal ions. nih.gov These ions are crucial for the proper functioning of the enzyme, likely by facilitating the binding and orientation of ATP and other substrates within the active site. nih.gov The highest enzymatic activity is observed in the presence of manganese ions (Mn²⁺). nih.gov Other divalent cations such as magnesium (Mg²⁺), cobalt (Co²⁺), zinc (Zn²⁺), and iron (Fe²⁺) can also support the enzyme's function, but to a lesser extent. qmul.ac.uk

Relative Activity of Tyramine-L-glutamate Ligase with Different Divalent Metal Ions

| Metal Ion | Relative Activity |

|---|---|

| Mn²⁺ | Highest |

| Mg²⁺ | Lower than Mn²⁺ |

| Co²⁺ | Lower than Mg²⁺ |

| Zn²⁺ | Lower than Co²⁺ |

This table illustrates the preferential requirement of Mn²⁺ for the maximal activity of Tyramine-L-glutamate ligase, with other divalent cations showing progressively lower levels of support for its catalytic function.

Structurally, Tyramine-L-glutamate ligase (MfnD) belongs to the ATP-grasp superfamily of enzymes. nih.gov The crystal structure of MfnD from Archaeoglobus fulgidus reveals a classic ATP-grasp fold, which is characterized by three distinct structural domains. nih.govebi.ac.uk The active site is situated in a cleft between these domains. researchgate.net

Key features of the MfnD structure include conserved ATP-binding and metal-binding motifs, which are typical for ATP-grasp enzymes. nih.gov Site-directed mutagenesis studies have been instrumental in identifying crucial residues within the active site. For instance, the residue Arg251 has been shown to be essential for both catalysis and the binding of glutamate. nih.govebi.ac.uk By comparing the active site of MfnD with that of other well-characterized ATP-grasp enzymes like glutathione (B108866) synthetase, and through molecular docking studies, researchers have been able to predict the binding pockets for both glutamate and tyramine. nih.govebi.ac.uk

Research on the metabolism of histamine (B1213489) in the nervous system of the marine mollusk Aplysia californica led to the identification of an enzyme with gamma-glutamyl amine synthetase activity, named gamma-glutamylhistamine (B14651856) synthetase. nih.gov This enzyme catalyzes the ATP-dependent formation of a peptide bond between L-glutamate and histamine, producing gamma-glutamylhistamine. nih.gov While this specific enzyme acts on histamine, its mechanism of action, which involves the ligation of a gamma-glutamyl moiety to an amine, is analogous to the synthesis of this compound. The study of such enzymes provides insights into the broader class of synthetases that can form gamma-glutamyl amine linkages. nih.gov

Relationship with Glutathione Metabolism and Gamma-Glutamyltransferase (GGT)

The formation of γ-glutamyl tyramine is intrinsically linked to the metabolism of glutathione (GSH), a critical antioxidant, and the activity of the enzyme gamma-glutamyltransferase (GGT). wikipedia.org GGT is a cell-surface enzyme that plays a pivotal role in the breakdown of extracellular glutathione. nih.govspandidos-publications.com

Gamma-glutamyltransferase (GGT) is an enzyme that catalyzes the transfer of a γ-glutamyl moiety from a donor molecule, most notably glutathione, to an acceptor. wikipedia.orghumanitas.net The enzyme's action is not limited to a single reaction but encompasses three primary types of reactions: hydrolysis, transpeptidation, and autotranspeptidation. frontiersin.orgnih.gov

The catalytic process involves two main steps. First, the γ-glutamyl donor binds to the enzyme, forming a γ-glutamyl-enzyme intermediate and releasing the rest of the donor molecule (e.g., cysteinyl-glycine from glutathione). spandidos-publications.comfrontiersin.org In the second step, this intermediate is attacked by an acceptor molecule.

Hydrolysis: If the acceptor molecule is water, the γ-glutamyl group is released as glutamate. nih.govfrontiersin.org This reaction is predominant under many physiological conditions. austinpublishinggroup.com

Transpeptidation: If the acceptor is an amino acid or a peptide, GGT transfers the γ-glutamyl group to the acceptor's amino group, forming a new γ-glutamyl compound. nih.govfrontiersin.org It is through this transpeptidation reaction that γ-glutamyl tyramine is synthesized when tyramine acts as the acceptor molecule. nih.gov

This dual functionality allows GGT to be a key player in both the degradation of glutathione and the synthesis of a variety of γ-glutamyl peptides. mdpi.com The prevalence of one reaction over the other depends on the availability and concentration of suitable acceptor molecules. mdpi.com

| GGT-Catalyzed Reaction | γ-Glutamyl Donor | Acceptor Molecule | Primary Product(s) |

| Hydrolysis | Glutathione (GSH) | Water (H₂O) | Glutamate, Cysteine, Glycine |

| Transpeptidation | Glutathione (GSH) | Amino Acid/Peptide (e.g., Tyramine) | γ-Glutamyl-Amino Acid (e.g., γ-Glutamyl tyramine), Cysteine, Glycine |

The synthesis and degradation of γ-glutamyl compounds are integral to the γ-glutamyl cycle, a metabolic pathway responsible for the breakdown and resynthesis of glutathione. wikipedia.orgnih.gov GGT is the initiating enzyme in the extracellular catabolism of glutathione. nih.govspandidos-publications.com

The cycle functions as follows:

Intracellular glutathione is transported out of the cell. spandidos-publications.com

On the outer surface of the cell membrane, GGT cleaves the γ-glutamyl bond of the extracellular glutathione. nih.gov

GGT can then transfer this γ-glutamyl group to an acceptor amino acid (like tyramine) via transpeptidation, forming a γ-glutamyl-amino acid. nih.gov This newly formed compound can then be transported into the cell. nih.gov

Alternatively, through hydrolysis, GGT can release glutamate, while the remaining cysteinyl-glycine is broken down by dipeptidases into cysteine and glycine. nih.govmdpi.com

These constituent amino acids (glutamate, cysteine, glycine) are transported into the cell and used to resynthesize glutathione, thus completing the cycle. mdpi.comfrontiersin.org

The formation of γ-glutamyl tyramine represents a specific instance of the transpeptidation step within this cycle, where tyramine serves as the amino group acceptor. This process effectively links the metabolism of glutathione to the modification of other bioactive molecules like tyramine. nih.gov

Precursor Molecules and Metabolic Intermediates: Tyramine as a Functional Parent

The direct precursor for the formation of γ-glutamyl tyramine is the biogenic amine tyramine. ebi.ac.uk Tyramine, chemically known as 4-(2-aminoethyl)phenol, is naturally derived from the amino acid tyrosine through a decarboxylation reaction catalyzed by the enzyme tyrosine decarboxylase. wikipedia.org

In the context of GGT-mediated synthesis, tyramine functions as an acceptor substrate for the γ-glutamyl group from glutathione. nih.gov The presence of tyramine in the extracellular space allows it to participate in the transpeptidation reaction catalyzed by GGT, leading to the formation of a γ-linked amide bond between the glutamate and tyramine molecules.

Beyond the GGT pathway, an alternative route for γ-glutamyl tyramine biosynthesis has been identified in certain archaea, such as Methanocaldococcus fervens. nih.gov In this pathway, the synthesis is catalyzed by a tyramine-glutamate ligase (MfnD). This enzyme directly joins L-glutamate and tyramine in an ATP-dependent reaction, forming γ-glutamyltyramine. nih.govexpasy.orgqmul.ac.uk This discovery highlights that while GGT-mediated transpeptidation is a significant pathway, other specific ligases can also produce this compound.

| Enzyme | Organism/System | Reaction | Mechanism |

| Gamma-Glutamyltransferase (GGT) | Mammalian tissues, various organisms wikipedia.orgnih.gov | Glutathione + Tyramine → γ-Glutamyl tyramine + Cys-Gly | Transpeptidation |

| Tyramine-Glutamate Ligase (MfnD) | Archaea (Methanocaldococcus fervens) nih.govexpasy.org | L-Glutamate + Tyramine + ATP → γ-Glutamyl tyramine + ADP + Pi | ATP-dependent ligation |

Metabolism and Biological Turnover of Gamma Glutamyl Tyramine

Proposed Mechanisms of Degradation

While specific enzymes exclusively dedicated to the degradation of γ-glutamyl tyramine (B21549) have not been extensively characterized across all organisms, the breakdown of this compound can be proposed based on the known metabolism of similar γ-glutamyl compounds and its constituent parts. The primary mechanism for the catabolism of γ-glutamyl peptides involves the action of γ-glutamyl transpeptidases (GGTs). expasy.orgfrontiersin.orgapef.com.pt

GGTs are enzymes that catalyze the cleavage of the γ-glutamyl bond. frontiersin.orgnih.gov In this proposed mechanism, a GGT would hydrolyze γ-glutamyl tyramine, releasing glutamate (B1630785) and tyramine. This reaction is a key step in the γ-glutamyl cycle, a pathway responsible for the breakdown and salvage of extracellular glutathione (B108866) (a γ-glutamyl-containing tripeptide) and other γ-glutamyl compounds. nih.govfrontiersin.orgscience.gov

Once liberated, the individual components would enter their respective metabolic pathways:

Glutamate: Can be utilized in various cellular processes, including protein synthesis, as a neurotransmitter, or be converted into α-ketoglutarate to enter the citric acid cycle for energy production.

Tyramine: As a biogenic amine, tyramine is metabolized primarily by monoamine oxidases (MAO), particularly MAO-A, which converts it to 4-hydroxyphenylacetaldehyde. wikipedia.org This product is then further oxidized to 4-hydroxyphenylacetic acid. Other enzymes like flavin-containing monooxygenase 3 (FMO3) and cytochrome P450 2D6 (CYP2D6) also contribute to tyramine metabolism. wikipedia.org

The degradation of γ-glutamyl tyramine is therefore hypothesized to be an initial cleavage step followed by the well-established catabolic pathways of its constituent amino acid and biogenic amine.

Integration into Broader Metabolic Networks

γ-Glutamyl tyramine does not exist in isolation but is integrated into fundamental metabolic pathways, most notably in the biosynthesis of specific coenzymes in archaea and at the crossroads of amino acid and biogenic amine metabolism.

A primary and well-documented role for γ-glutamyl tyramine is as a key intermediate in the biosynthesis of methanofuran (B1217411), a C1-carrier coenzyme essential for methanogenesis in certain archaea. nih.govacs.org Research in Methanocaldococcus jannaschii has elucidated the specific enzymatic steps involving this compound. nih.govnih.gov

The formation of γ-glutamyl tyramine is catalyzed by the enzyme tyramine-L-glutamate ligase , also known as MfnD. nih.govqmul.ac.uk This ATP-grasp enzyme facilitates the ATP-dependent ligation of L-glutamate to tyramine, forming a γ-linked amide bond. nih.govqmul.ac.uk

Following its synthesis, γ-glutamyl tyramine is utilized in a subsequent condensation reaction. The enzyme (4-{4-[2-(γ-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine synthase , or MfnF, catalyzes the coupling of γ-glutamyl tyramine with 5-(aminomethyl)-3-furanmethanol diphosphate (B83284) (F1-PP). nih.govuniprot.org This reaction forms the core structure of methanofuran, known as 4-[N-(γ-l-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-(aminomethyl)furan (APMF-Glu). nih.gov The identification of these enzymes has completed our understanding of the biosynthetic pathway for the core methanofuran structure. nih.gov

Table 1: Key Enzymes in the Methanofuran Biosynthesis Pathway Involving γ-Glutamyl Tyramine

| Enzyme | Gene Name (in M. jannaschii) | EC Number | Reaction | Organism |

| Tyramine-L-glutamate ligase | MfnD (MJ0815) | 6.3.4.24 | ATP + tyramine + L-glutamate → ADP + phosphate (B84403) + γ-glutamyltyramine qmul.ac.uk | Methanocaldococcus fervens, Methanocaldococcus jannaschii nih.gov |

| (4-{4-[2-(γ-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine synthase | MfnF (MJ0840) | 2.5.1.131 | γ-L-glutamyltyramine + [5-(aminomethyl)furan-3-yl]methyl diphosphate → APMF-Glu + diphosphate uniprot.org | Methanocaldococcus jannaschii, Methanococcus vannielii nih.govuniprot.org |

The synthesis and degradation of γ-glutamyl tyramine create a direct link between the metabolic pools of amino acids and biogenic amines.

Amino Acid Metabolism: The formation of γ-glutamyl tyramine draws from the cellular pools of two key amino acids:

Tyrosine: This aromatic amino acid is the direct precursor to tyramine via decarboxylation, a reaction catalyzed by tyrosine decarboxylase. wikipedia.orgfrontiersin.org

Glutamate: This amino acid is directly incorporated into the γ-glutamyl tyramine structure by the action of tyramine-L-glutamate ligase. nih.gov

Biogenic Amine Metabolism: Tyramine is a naturally occurring biogenic amine found in various organisms. bioinformatics.nlebi.ac.ukmla.com.au The synthesis of γ-glutamyl tyramine represents a point of metabolic diversion for tyramine, channeling it into the production of the coenzyme methanofuran in specific organisms. nih.gov Conversely, the degradation of γ-glutamyl tyramine would release tyramine back into the biogenic amine pool, where it can be catabolized or potentially exert physiological effects. wikipedia.org

The γ-glutamyl cycle, which is central to glutathione metabolism, also highlights the broader role of γ-glutamylation in amino acid transport and homeostasis. frontiersin.orgnih.gov While γ-glutamyl tyramine is not a direct component of this cycle in most organisms, its structure is analogous to the intermediates involved, suggesting a shared biochemical motif for linking the γ-glutamyl group to various amino-containing compounds. This process connects the metabolism of glutamate with that of other amino acids and related molecules, facilitating their transport and turnover. expasy.orgnih.gov

Table 2: Metabolic Interconnections of γ-Glutamyl Tyramine

| Metabolite | Precursor(s) | Metabolic Pathway | Connection to γ-Glutamyl Tyramine |

| γ-Glutamyl Tyramine | Tyramine, L-Glutamate | Methanofuran Biosynthesis nih.gov | Product of tyramine and glutamate ligation. nih.gov |

| Tyramine | Tyrosine | Biogenic Amine Biosynthesis wikipedia.org | A direct precursor for γ-glutamyl tyramine synthesis. nih.gov |

| L-Glutamate | α-Ketoglutarate, Glutamine, etc. | Amino Acid Metabolism | A direct precursor for γ-glutamyl tyramine synthesis. nih.gov |

| Methanofuran | γ-Glutamyl Tyramine, F1-PP | Cofactor Biosynthesis nih.gov | The final product derived from the condensation involving γ-glutamyl tyramine. nih.gov |

Proposed Biological Roles and Physiological Significance of Gamma Glutamyl Tyramine

Contribution to Cofactor Biosynthesis (e.g., Methanofuran (B1217411) in Archaea)

A pivotal role of gamma-Glutamyl tyramine (B21549) is its function as a crucial precursor in the biosynthesis of methanofuran, a C1 carrier coenzyme essential for methanogenesis in archaea. nih.govnih.gov Methanogenesis, the biological production of methane (B114726), is a vital part of the global carbon cycle. nih.gov The core structure of all methanofuran variants is 4-[N-(γ-l-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-(aminomethyl)furan (APMF-Glu), for which gamma-Glutamyl tyramine is a key building block. nih.govnih.gov

The biosynthesis of the methanofuran core structure is a multi-step enzymatic process. nih.gov Research in Methanocaldococcus jannaschii has been instrumental in elucidating this pathway. nih.govnih.gov Initially, the amino acid tyrosine is decarboxylated to produce tyramine. nih.gov Subsequently, an ATP-grasp enzyme, identified as MfnD, catalyzes the ATP-dependent addition of a glutamate (B1630785) molecule to tyramine, forming a γ-linked amide bond to yield this compound. nih.gov This reaction is notable as it represents the first described enzymatic incorporation of the initial L-glutamate into the methanofuran structure and is the first instance of an ATP-grasp enzyme utilizing the γ-carboxylate of glutamate as a substrate. nih.gov

The this compound molecule then condenses with another precursor, [5-(aminomethyl)furan-3-yl]methyl diphosphate (B83284) (F1-PP), in a reaction catalyzed by the enzyme MfnF. nih.govnih.govuniprot.org This condensation results in the formation of the core methanofuran structure, APMF-Glu. nih.govnih.gov The identification of the enzymes MfnE, which forms F1-PP, and MfnF completed the elucidation of the biosynthetic pathway for the APMF-Glu core. nih.govnih.gov

Table 1: Key Enzymes in Methanofuran Biosynthesis Involving this compound

| Enzyme | Gene (in M. jannaschii) | Function | Reference |

| Tyrosine decarboxylase | mj0050 | Converts tyrosine to tyramine | nih.gov |

| Tyramine-glutamate ligase (MfnD) | MJ0815 | Catalyzes the formation of this compound from tyramine and glutamate | nih.gov |

| (4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine synthase (MfnF) | mj0840 | Condenses this compound with F1-PP to form the methanofuran core | nih.govnih.govuniprot.org |

Potential Signaling and Regulatory Functions in Specific Organisms

Beyond its role in primary metabolism, this compound is implicated in more specialized signaling and regulatory functions in certain organisms.

Intercellular Communication and Neuromodulatory Implications (e.g., in Limulus visual system)

In the nervous system of the horseshoe crab, Limulus polyphemus, this compound has been identified as a major metabolite of tyramine. researchgate.net This suggests a role in neuromodulation and intercellular communication within the visual system. researchgate.net The synthesis of gamma-glutamyl conjugates of biogenic amines, including tyramine, is a recognized pathway for their inactivation or modification in some invertebrates. dovepress.com In Limulus, gamma-glutamyl octopamine (B1677172) and this compound are normal products of amine metabolism. researchgate.net The formation of these conjugates could serve to regulate the levels and activity of neuromodulators like tyramine, thereby influencing neuronal signaling and visual processing. While direct evidence for this compound as an intracellular transmitter itself in the Limulus visual system is more established for its octopamine counterpart, its presence points to a significant role in the metabolic fate and signaling dynamics of tyramine in this neural context. researchgate.netdovepress.com

Role in Organismal Homeostasis via Gamma-Glutamyltransferase Activity

The synthesis and degradation of this compound are intrinsically linked to the activity of gamma-glutamyltransferase (GGT), an enzyme central to the gamma-glutamyl cycle. unipd.itwikipedia.org This cycle is crucial for glutathione (B108866) metabolism, amino acid transport, and maintaining cellular redox homeostasis in a wide range of organisms, from bacteria to mammals. unipd.itwikipedia.orgmdpi.com

GGT catalyzes the transfer of the gamma-glutamyl moiety from glutathione and other gamma-glutamyl compounds to acceptors like amino acids, peptides, or water. wikipedia.orgnih.gov This process can lead to the formation of various gamma-glutamyl derivatives, including this compound, if tyramine is available as an acceptor. Conversely, GGT can also hydrolyze this compound.

The gamma-glutamyl cycle, and by extension GGT activity, plays a significant role in organismal homeostasis. unipd.it It is involved in salvaging the amino acid constituents of extracellular glutathione, thereby contributing to the intracellular pool of amino acids necessary for protein synthesis and maintaining the crucial antioxidant, glutathione. unipd.itnih.gov Disruptions in the gamma-glutamyl cycle have been linked to oxidative stress and various pathological conditions. unipd.itresearchgate.net

Analytical Methodologies for the Detection and Quantification of Gamma Glutamyl Tyramine

Advanced Chromatographic and Spectrometric Techniques

A suite of powerful analytical techniques is employed for the analysis of gamma-glutamyl peptides, including gamma-glutamyl tyramine (B21549). These methods offer the necessary resolution and sensitivity to distinguish and quantify these compounds within intricate biological mixtures.

Gas chromatography coupled with negative-ion chemical ionization mass spectrometry (GC-NICI-MS) stands as a highly sensitive method for the analysis of specific classes of compounds. While direct analysis of peptides by GC is generally not feasible due to their low volatility, derivatization can render them suitable for this technique. americanpeptidesociety.org

Research has demonstrated a method for the analysis of γ-glutamyl peptides through their conversion to a pyroglutamate (B8496135) derivative. nih.govnih.govresearchgate.net This process involves an intramolecular conversion of the γ-glutamyl peptide into pyroglutamic acid (pGlu) during derivatization. nih.govnih.govresearchgate.net The resulting pGlu is then further derivatized to make it volatile for GC-MS analysis. nih.govnih.govresearchgate.net

A two-step derivatization procedure is typically employed. First, the γ-glutamyl peptide is esterified, which also facilitates the conversion to pyroglutamate methyl ester. nih.govnih.govresearchgate.net Subsequently, the derivative is acylated, for instance with pentafluoropropionic anhydride (B1165640) (PFPA), to create a volatile and electron-capturing molecule. nih.govnih.govresearchgate.net The quantification is then performed in the electron-capture negative-ion chemical ionization (ECNICI) mode by selected-ion monitoring (SIM). nih.govnih.govresearchgate.net This technique offers high sensitivity, allowing for detection at very low levels. nih.gov The use of stable isotope-labeled internal standards, generated by derivatizing the target peptide with deuterated reagents, ensures accurate quantification. nih.govnih.govresearchgate.net

Table 1: GC-NICI-MS Parameters for the Analysis of γ-Glutamyl Peptides as Pyroglutamate Derivatives

| Parameter | Description |

|---|---|

| Derivatization | Two-step: 1. Esterification (e.g., 2 M HCl in CH₃OH, 80°C) to form pyroglutamate methyl ester. 2. Acylation (e.g., PFPA in ethyl acetate, 65°C) to form the pentafluoropropionyl derivative. |

| Ionization Mode | Electron-Capture Negative-Ion Chemical Ionization (ECNICI) |

| Quantification | Selected-Ion Monitoring (SIM) of characteristic ions for the analyte and its stable isotope-labeled internal standard. |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of a wide range of γ-glutamyl peptides in various samples, including blood plasma and food ingredients. nih.gov This method provides structural information and allows for the measurement of numerous γ-glutamyl peptides and amino acids in a single run. nih.gov The use of ultra-high-performance liquid chromatography (UHPLC) further enhances the speed and resolution of these analyses.

For the analysis of polar compounds like γ-glutamyl peptides, hydrophilic interaction chromatography (HILIC) is often the preferred separation mode. nih.gov This technique provides sufficient retention for these polar molecules on the chromatographic column. The separation is typically achieved on an amide-based stationary phase.

The detection by tandem mass spectrometry, often using an electrospray ionization (ESI) source, offers high selectivity and sensitivity. Quantification is achieved by monitoring specific precursor-to-product ion transitions for each analyte in multiple reaction monitoring (MRM) mode. This approach allows for the accurate measurement of γ-glutamyl peptides even in complex matrices.

Table 2: Typical LC-MS/MS Parameters for γ-Glutamyl Peptide Analysis

| Parameter | Description |

|---|---|

| Chromatography | Hydrophilic Interaction Chromatography (HILIC) |

| Stationary Phase | Amide-based column |

| Ionization Source | Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Capillary electrophoresis-mass spectrometry (CE-MS/MS) is another powerful technique for the analysis of charged metabolites, including γ-glutamyl peptides. This method separates compounds based on their charge-to-size ratio in a capillary filled with an electrolyte solution. The high separation efficiency of CE, combined with the sensitive and selective detection of MS/MS, makes it well-suited for analyzing complex biological samples. A quantitative method utilizing CE-MS/MS has been reported for the analysis of γ-glutamyl peptides in serum and liver samples. researchgate.net

Strategies for Sample Preparation and Derivatization

The choice of sample preparation and derivatization strategy is critical for successful analysis and is highly dependent on the chosen analytical technique.

For LC-MS/MS analysis of γ-glutamyl peptides, sample preparation can be relatively straightforward, often involving a simple dilution of the sample before injection. For more complex matrices, a protein precipitation step, for example with methanol, may be necessary to remove larger molecules that can interfere with the analysis.

In the context of GC-MS analysis, derivatization is a mandatory step to increase the volatility of the polar γ-glutamyl tyramine. americanpeptidesociety.org As discussed in the GC-NICI-MS section, a common strategy for γ-glutamyl peptides involves their conversion to pyroglutamate derivatives. nih.govnih.govresearchgate.net This two-step process includes esterification followed by acylation with a fluorinated reagent like pentafluoropropionic anhydride (PFPA) or the use of pentafluorobenzyl bromide (PFB-Br). nih.govnih.govresearchgate.net Other silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are also commonly used for the derivatization of amino acids and peptides for GC analysis. nih.gov

Development and Application of Analytical Standards

The availability of high-purity analytical standards is fundamental for the accurate quantification of gamma-glutamyl tyramine. These standards are used to create calibration curves and to validate the analytical methods.

For many γ-glutamyl peptides, authentic compounds are chemically synthesized to be used as reference standards. nih.govresearchgate.net While analytical standards for tyramine are commercially available, the specific standard for this compound may need to be synthesized. sigmaaldrich.com The synthesis of γ-glutamyl peptides can be achieved through enzymatic methods, for example, using γ-glutamyltranspeptidase (GGT). nih.gov This enzyme can catalyze the transfer of a γ-glutamyl group from a donor to an acceptor molecule, in this case, tyramine. nih.gov

The use of stable isotope-labeled internal standards is also a critical component of robust quantitative methods, particularly in mass spectrometry-based analyses. These standards, which contain isotopes such as ¹³C or ²H, are chemically identical to the analyte but have a different mass. They are added to the sample at the beginning of the analytical workflow and can correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement. nih.gov

Synthetic Biology and Biotechnological Approaches for Gamma Glutamyl Tyramine

Recombinant Production and Engineering of Biosynthetic Enzymes

The enzymatic synthesis of γ-Glutamyl tyramine (B21549) relies on the identification and engineering of specific enzymes capable of catalyzing the formation of the γ-glutamyl amide bond. Key enzymes that have been a focus of research include MfnD, γ-glutamylmethylamide synthetase (GMAS), and polyphosphate kinase (PPK).

MfnD (Tyramine-glutamate ligase): A significant breakthrough in understanding the biosynthesis of γ-Glutamyl tyramine came with the identification of MfnD, an ATP-grasp enzyme. nih.gov Found in Methanocaldococcus fervens and Methanocaldococcus jannaschii, MfnD catalyzes the ATP-dependent ligation of L-glutamate to tyramine, forming a γ-linked amide bond. nih.gov This enzyme is naturally involved in the biosynthesis of methanofuran (B1217411), a coenzyme in methane (B114726) production. nih.govresearchgate.net

Steady-state kinetic analysis of the recombinant MfnD enzyme revealed catalytic capabilities comparable to other ATP-grasp enzymes like Escherichia coli glutathione (B108866) synthetase. nih.gov The enzyme's activity is dependent on divalent metals, with manganese (Mn²⁺) showing the highest activity. nih.gov Structural studies of MfnD from Archaeoglobus fulgidus show a classic ATP-grasp fold with conserved ATP-binding and metal-binding motifs. nih.gov Site-directed mutagenesis has identified key residues, such as Arg251, as crucial for both catalysis and glutamate (B1630785) binding. nih.gov

GMAS (γ-Glutamylmethylamide Synthetase): While not directly producing γ-Glutamyl tyramine, γ-glutamylmethylamide synthetase (GMAS) is a versatile enzyme used in the synthesis of various γ-glutamyl compounds. oup.comresearchgate.net GMAS, an ATP-dependent enzyme, catalyzes the ligation of L-glutamate with various amines. researchgate.netjmb.or.kr Research has demonstrated its broad substrate specificity, successfully producing compounds like L-theanine (γ-glutamylethylamide) and γ-glutamyl-isopropylamide. researchgate.netwiley.com The GMAS from Methylovorus mays has been extensively studied and utilized in engineered microbial systems. oup.comresearchgate.netjmb.or.kr

PPK (Polyphosphate Kinase): The synthesis of γ-glutamyl compounds by enzymes like MfnD and GMAS is an ATP-dependent process. nih.govjmb.or.kr To make this process economically viable, an efficient ATP regeneration system is crucial. Polyphosphate kinase (PPK) has emerged as a key enzyme for this purpose. oup.comnih.gov PPK utilizes inorganic polyphosphate (polyP), a cost-effective phosphate (B84403) donor, to regenerate ATP from ADP. oup.comuniprot.org The co-expression of PPK with synthetase enzymes like GMAS in engineered microbes has been shown to significantly improve the yield of γ-glutamyl compounds while reducing the need for expensive ATP addition. oup.comnih.gov

| Enzyme | Source Organism (Example) | Function in γ-Glutamyl tyramine Synthesis | Key Characteristics |

| MfnD | Methanocaldococcus fervens | Catalyzes the direct ligation of L-glutamate and tyramine. nih.gov | ATP-grasp enzyme; Divalent metal-dependent (Mn²⁺ preferred). nih.gov |

| GMAS | Methylovorus mays | Catalyzes the synthesis of various γ-glutamyl compounds (analogs). oup.comresearchgate.net | ATP-dependent; Broad amine substrate specificity. researchgate.netwiley.com |

| PPK | Corynebacterium glutamicum, Rhodobacter sphaeroides | ATP regeneration for the synthetase reaction. oup.comnih.gov | Uses inexpensive polyphosphate as a phosphate donor. oup.com |

Development of Engineered Microbial Systems for γ-Glutamyl Compound Bioproduction

The development of engineered microbial systems provides a platform for the efficient and sustainable production of γ-glutamyl compounds. Escherichia coli and Corynebacterium glutamicum are commonly used host organisms due to their well-characterized genetics and metabolic pathways. oup.commdpi.com

A successful strategy involves the co-expression of a synthetase enzyme, such as GMAS, with an ATP-regeneration enzyme like PPK in a microbial host. oup.comnih.gov This creates a whole-cell biocatalyst capable of converting substrates like glutamate and a specific amine into the desired γ-glutamyl product. For instance, a co-expression system of GMAS from Methylovorus mays and PPK from Corynebacterium glutamicum in E. coli has been used to synthesize 14 different γ-glutamyl compounds with yields ranging from 22.3% to 72.7%. oup.comresearchgate.net

Furthermore, synthetic microbial consortia are being explored as a promising approach. wiley.com These consortia can distribute the metabolic burden between different microbial strains, potentially leading to higher yields and the ability to utilize more complex and less expensive substrates. wiley.com For example, a consortium of Pseudomonas putida and Corynebacterium glutamicum has been successfully engineered for the production of γ-glutamylated amines like theanine and γ-glutamyl-isopropylamide. wiley.com

Chemoenzymatic Synthesis Strategies for γ-Glutamyl tyramine and Analogs

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create novel compounds. This approach is particularly useful for producing analogs of γ-Glutamyl tyramine that may not be directly accessible through purely biological routes.

One key enzymatic tool for this strategy is γ-glutamyltranspeptidase (GGT). jst.go.jpacs.org GGT catalyzes the transfer of a γ-glutamyl group from a donor molecule, such as glutathione or glutamine, to an acceptor molecule, which can be an amino acid or a peptide. jst.go.jpmdpi.com The broad substrate specificity of bacterial GGTs makes them valuable for synthesizing a variety of γ-glutamyl compounds. jst.go.jp For example, immobilized GGT from Bacillus subtilis has been used in a continuous flow system to produce "kokumi" peptides like γ-glutamyl-methionine and the neuroprotective compound γ-glutamyl-taurine. acs.org

Another approach involves the use of adenylating enzymes. These enzymes can activate a carboxylic acid, which can then react with an amine to form an amide bond. researchgate.net By engineering the substrate specificity of these enzymes, it may be possible to develop biocatalysts for the synthesis of γ-Glutamyl tyramine and its analogs from a wider range of precursors.

| Strategy | Key Enzymes/Methods | Description | Example Application |

| Whole-cell Biocatalysis | Co-expression of synthetases (e.g., GMAS) and ATP regeneration enzymes (e.g., PPK) in hosts like E. coli. oup.comnih.gov | Utilizes engineered microbes to convert simple substrates into γ-glutamyl compounds. oup.com | Synthesis of L-theanine and 13 other γ-glutamyl compounds. oup.comresearchgate.net |

| Synthetic Microbial Consortia | Co-culturing of engineered strains of different species (e.g., P. putida and C. glutamicum). wiley.com | Divides metabolic tasks between different microbes for improved efficiency and substrate utilization. wiley.com | Production of theanine and γ-glutamyl-isopropylamide. wiley.com |

| Enzymatic Transpeptidation | γ-Glutamyltranspeptidase (GGT). jst.go.jpacs.org | Transfers a γ-glutamyl group from a donor to an acceptor amine. jst.go.jp | Synthesis of γ-glutamyl-methionine and γ-glutamyl-taurine. acs.org |

| Adenylating Enzymes | Engineered adenylating domains of synthetases. researchgate.net | Activates a carboxylic acid for subsequent reaction with an amine to form an amide bond. researchgate.net | Synthesis of diverse tryptophyl-N-alkylamides. researchgate.net |

In Vitro and in Vivo Research Models for Investigating Gamma Glutamyl Tyramine Pathways

Cell-Based Studies on Metabolism and Function

In vitro cell-based models are fundamental for dissecting the molecular mechanisms of gamma-Glutamyl tyramine (B21549) synthesis and function at the cellular level. While specific research on gamma-Glutamyl tyramine in common mammalian cell lines is not extensively documented, studies on related compounds and the responsible enzymes provide a strong framework for investigation. The primary enzyme responsible for the synthesis of gamma-glutamyl peptides is gamma-glutamyltransferase (GGT). wikipedia.orgebi.ac.uk GGT is a membrane-bound enzyme that catalyzes the transfer of a gamma-glutamyl group from a donor, such as glutathione (B108866) (GSH), to an acceptor molecule, which can be an amino acid or another small peptide. wikipedia.org

Direct evidence for the synthesis of this compound comes from in vitro studies using nervous tissue from the marine mollusc Aplysia californica. In these experiments, ganglia were incubated with radiolabeled tyramine, leading to the isolation and identification of a new product: this compound. nih.gov This confirmed that nervous tissue possesses the enzymatic machinery to conjugate tyramine with a gamma-glutamyl moiety. nih.gov Identification was rigorously confirmed by comparing the chromatographic properties of the isolated conjugate with a chemically synthesized standard of this compound. nih.gov

In mammalian systems, cell culture models are crucial for studying GGT activity and the metabolism of its substrates. For instance, human fetal hepatocyte cultures have been used to investigate the regulation of GGT expression and activity. nih.gov Studies using various tumor cell lines, such as human ovarian tumor cells, have shown that GGT expression can be induced, which is significant for understanding its role in metabolism and drug resistance. nih.gov These cell lines can serve as valuable models to investigate whether tyramine can act as a substrate for GGT-mediated gamma-glutamylation in a mammalian context. The general approach involves incubating the cells with a gamma-glutamyl donor (like glutathione) and the potential acceptor (tyramine) and then analyzing the cell culture medium or cell lysate for the presence of the synthesized gamma-glutamyl compound using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. nih.gov

| Organism/Model | Experimental Setup | Key Findings | Reference |

|---|---|---|---|

| Aplysia californica (Marine Mollusc) | In vitro incubation of nervous tissue (ganglia) with 14C-labeled tyramine. | Demonstrated the synthesis and isolation of 14C-labeled γ-Glutamyl tyramine. | nih.gov |

| Aplysia californica | Product identification via comparative chromatography (HPLC, TLC, LC) with synthesized standards. | Confirmed the identity of the synthesized compound as γ-Glutamyl tyramine. | nih.gov |

Animal Models for Investigating gamma-Glutamyl Compound Pathways (e.g., GGT knockout mice for broader gamma-glutamyl metabolism)

Animal models are indispensable for studying the systemic metabolism and physiological relevance of gamma-glutamyl compounds in a whole organism. While specific in vivo studies focusing exclusively on this compound are limited, the use of genetically modified animals, particularly those with altered GGT activity, has been pivotal in understanding the broader pathways of gamma-glutamyl metabolism.

The GGT knockout mouse is a cornerstone animal model in this field of research. nih.gov These mice lack a functional GGT1 gene and exhibit a distinct phenotype characterized by the excretion of large amounts of glutathione in their urine (glutathionuria), as the kidneys cannot break down extracellular glutathione. nih.gov This model has been instrumental in confirming the crucial role of GGT in glutathione metabolism and the detoxification of xenobiotics via the mercapturic acid pathway. nih.govmdpi.com

By studying GGT knockout mice, researchers can infer the consequences of being unable to catalyze the transfer of gamma-glutamyl moieties. For example, these animals have been used to investigate the metabolism of various GGT substrates beyond glutathione. nih.gov Studies have shown that in animals treated with GGT inhibitors, or in a patient with a natural GGT deficiency, there is increased urinary excretion of not only glutathione but also gamma-glutamylcysteine (B196262) and cysteine. nih.gov This highlights GGT's role in the in vivo metabolism and transport of these key compounds. nih.gov The evidence demonstrates that transpeptidation between glutathione and amino acids like cystine occurs in vivo and is a significant physiological function of the enzyme. nih.gov

These animal models provide a powerful platform to investigate the potential in vivo formation of this compound. Such an experiment would involve administering tyramine to both wild-type and GGT knockout mice and subsequently analyzing plasma and urine for the presence of this compound. The absence or significant reduction of the compound in GGT knockout mice compared to wild-type mice would provide strong evidence for its GGT-dependent formation in vivo. In vivo studies in rats have also been used to examine the effects of tyramine on various biochemical parameters, including the plasma activity of GGT, providing further context for the interaction between tyramine and this key enzyme in a living system. scielo.brscielo.br

| Characteristic/Finding | Description | Research Implication | Reference |

|---|---|---|---|

| Genotype | Lacks a functional gamma-glutamyltransferase (GGT1) gene. | Provides a model to study the consequences of absent GGT activity. | nih.gov |

| Phenotype | Exhibits glutathionuria (high levels of glutathione in urine) due to the inability of renal tubules to cleave extracellular glutathione. | Confirms GGT's essential role in the renal catabolism of glutathione. | nih.gov |

| Metabolic Studies | Used to investigate the metabolism of various gamma-glutamyl substrates and glutathione-S-conjugates. | Elucidates GGT's function in detoxification pathways (e.g., mercapturic acid pathway). | nih.govmdpi.com |

| Transpeptidation Research | Helps demonstrate that in vivo formation of compounds like γ-glutamylcysteine occurs via GGT-mediated transpeptidation. | Shows that transpeptidation is a significant physiological function of GGT. | nih.gov |

Future Directions and Identification of Research Gaps in Gamma Glutamyl Tyramine Studies

Elucidation of Undiscovered Biosynthetic and Degradation Pathways

A complete understanding of how γ-glutamyl tyramine (B21549) is synthesized and broken down in various organisms is still lacking. In the archaeon Methanocaldococcus jannaschii, an ATP-grasp enzyme, MfnD, has been identified to catalyze the formation of a γ-linked amide bond between glutamate (B1630785) and tyramine. nih.gov This reaction is a key step in the biosynthesis of methanofuran (B1217411), a coenzyme involved in methane (B114726) production. nih.gov However, the enzymes responsible for the subsequent addition of glutamate residues to form the polyglutamate side chain of related compounds like methylofuran (MYFR) in bacteria are only beginning to be identified. ethz.ch For instance, in Methylorubrum extorquens, two enzymes, MyfA and MyfB, have been implicated in the addition of glutamate residues to the MYFR core. ethz.ch

The degradation pathways of γ-glutamyl tyramine are even less understood. While γ-glutamyltransferases (GGTs) are known to cleave the γ-glutamyl bond from a variety of compounds, their specific role in γ-glutamyl tyramine catabolism is not well-defined. frontiersin.orgnih.govnih.govmdpi.comjst.go.jpnih.gov GGTs are enzymes that play a crucial role in glutathione (B108866) metabolism by transferring the γ-glutamyl moiety to other amino acids or peptides. nih.govmdpi.comnih.gov In plants, GGTs are involved in the degradation of glutathione-S-conjugates, which are important for detoxification. frontiersin.orgnih.gov In mammals, GGTs are cell surface enzymes that break down extracellular glutathione, providing a source of cysteine for the cell. nih.gov The role of γ-glutamylcyclotransferase (GGCT), an enzyme that catabolizes γ-glutamyl dipeptides to 5-oxoproline and a free amino acid, in the degradation of γ-glutamyl tyramine also needs to be investigated. nih.govbiorxiv.org

Table 1: Key Enzymes in γ-Glutamyl Tyramine Metabolism and Their Known or Hypothesized Functions

| Enzyme | Organism(s) | Function | Research Gap |

| MfnD | Methanocaldococcus jannaschii | Catalyzes the ATP-dependent addition of glutamate to tyramine. nih.gov | Role in other organisms and regulation of its activity. |

| MyfA and MyfB | Methylorubrum extorquens | Catalyze the addition of glutamate residues to the methylofuran core. ethz.ch | Specificity for γ-glutamyl tyramine and mechanism of polyglutamylation. |

| γ-Glutamyltransferase (GGT) | Widespread | Cleavage of the γ-glutamyl bond. nih.govmdpi.comnih.gov | Specific role and efficiency in degrading γ-glutamyl tyramine. |

| γ-Glutamylcyclotransferase (GGCT) | Widespread | Catabolism of γ-glutamyl dipeptides. nih.govbiorxiv.org | Activity towards γ-glutamyl tyramine and its contribution to degradation. |

Comprehensive Functional Characterization in Diverse Biological Systems

The physiological roles of γ-glutamyl tyramine are not well-defined across different biological systems. In plants, tyramine is a precursor to many secondary metabolites, and γ-glutamylation could be a mechanism for its storage or transport. frontiersin.orguky.edu For example, in Rehmannia glutinosa, tyramine is involved in the biosynthesis of acteoside, a compound with various pharmacological activities. mdpi.com

In insects, tyramine and its derivatives, like octopamine (B1677172), act as neurotransmitters and neuromodulators involved in various processes, including stress responses. researchgate.netfrontiersin.orgjst.go.jpbiorxiv.org The formation of γ-glutamyl tyramine could be a way to regulate the levels of active tyramine. researchgate.net In parasitoid wasps, a γ-glutamyl transpeptidase has been identified in the venom and is thought to play a role in host manipulation. mdpi.com

Development of Advanced Analytical Techniques for Low-Abundance Detection

Detecting and quantifying γ-glutamyl tyramine, especially at low concentrations, presents a significant analytical challenge. Current methods often rely on derivatization to enhance detection by techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). researchgate.netresearchgate.net However, these methods can be laborious and may not be sensitive enough for all applications.

The development of more advanced analytical techniques is crucial for future research. Tyramide Signal Amplification (TSA) is a powerful technique that can significantly enhance the detection of low-abundance targets in immunoassays and in situ hybridization. nih.govthermofisher.comnih.gov This method utilizes horseradish peroxidase (HRP) to catalyze the deposition of fluorescently labeled tyramide molecules, leading to a substantial amplification of the signal. nih.govthermofisher.com Adapting TSA-based methods for the specific detection of γ-glutamyl tyramine could provide the necessary sensitivity for studying its subcellular localization and dynamics.

Competitive immunoassays, such as colorimetric immunosensors, have also shown promise for the sensitive detection of tyramine. researchgate.net Developing specific antibodies against γ-glutamyl tyramine would enable the creation of highly sensitive and specific immunoassays for its quantification in complex biological samples.

Table 2: Comparison of Analytical Techniques for Tyramine and its Derivatives

| Technique | Principle | Advantages | Challenges for γ-Glutamyl Tyramine |

| HPLC/GC with Derivatization | Chromatographic separation followed by detection (e.g., fluorescence, mass spectrometry). researchgate.netresearchgate.net | Good specificity and quantification. | Can be time-consuming; may lack sensitivity for very low abundance. |

| Tyramide Signal Amplification (TSA) | Enzymatic amplification of a signal using HRP and labeled tyramides. nih.govthermofisher.comnih.gov | Very high sensitivity for low-abundance targets. | Requires specific antibodies or probes for γ-glutamyl tyramine. |

| Competitive Immunoassay | Competition between labeled and unlabeled antigen for antibody binding. researchgate.net | High sensitivity and specificity. | Requires the development of specific antibodies against γ-glutamyl tyramine. |

Exploration of Applications in Synthetic Biology and Metabolic Engineering

The unique properties of the γ-glutamyl linkage could be harnessed for applications in synthetic biology and metabolic engineering. The enzymatic synthesis of various γ-glutamyl compounds has been explored for use in the food, nutraceutical, and medicinal industries. jst.go.jpnih.govresearchgate.net For example, γ-glutamylation can improve the solubility and stability of certain compounds. nih.gov

Metabolic engineering of microorganisms like Corynebacterium glutamicum, a workhorse in industrial amino acid production, could be a promising strategy for the large-scale production of γ-glutamyl tyramine. researchgate.net By introducing and optimizing the necessary biosynthetic pathways, it may be possible to create microbial cell factories for the efficient and sustainable synthesis of this compound. This could open up possibilities for its use as a building block for novel materials or as a precursor for the synthesis of valuable pharmaceuticals. Further research into the metabolic pathways and the enzymes involved is a prerequisite for these applications. nih.govpsu.edu

Q & A

Q. What enzymatic strategies are effective for synthesizing gamma-glutamyl tyramine, and how can reaction yields be optimized?

this compound can be synthesized using co-expression systems like γ-glutamylmethylamide synthetase (GMAS) and polyphosphate kinase (PPK), which enable ATP regeneration. For example, a 89.8% conversion rate was achieved using a 1:1.4 molar ratio of sodium glutamate to ethylamine and 2 mM ATP . Optimization involves adjusting substrate ratios, cofactor availability, and reaction time. Chemical synthesis via selective hydrogenation of precursors (e.g., 4-hydroxybenzyl cyanide) using Pd/C catalysts is another approach, with yields improved by controlling hydrogen supply, agitation rate, and temperature .

Q. How can this compound be detected in complex matrices like fermented foods or biological samples?

Fluorescent sensing test strips functionalized with molecularly imprinted polymers (MIPs) offer rapid detection (LOD: 0.059 mg/L) and high specificity. These strips use in-situ polymerization on filter paper and can be adapted for this compound by modifying the template molecule . Chromatographic methods, such as HPLC coupled with enzymatic assays (e.g., HRP/Amplex® Red), enable simultaneous quantification of structurally similar amines like histamine and tyramine, which could be extended to gamma-glutamyl derivatives .

Q. What are the known biological roles of this compound in metabolic pathways?

this compound serves as an intermediate in methanofuran biosynthesis, a cofactor critical for vitamin B1 and antimalarial drug synthesis (e.g., chloroquine phosphate) . It also acts as a precursor in microbial pathways, where its production is influenced by pH, temperature, and substrate availability. For instance, acidic conditions (pH ≤5) and glucose supplementation enhance tyramine production in lactic acid bacteria, which may extend to its glutamyl derivatives .

Advanced Research Questions

Q. How does the metabolic stability of this compound compare to tyramine, and what are the implications for its pharmacological use?

Unlike tyramine, which is metabolized by monoamine oxidases (MAOs) to generate H₂O₂ and cause mitochondrial DNA damage , this compound may require peptidase-mediated cleavage of the glutamyl moiety before MAO activation. This structural modification could delay metabolic degradation, enhancing its stability in vivo. Researchers should assess peptidase specificity (e.g., γ-glutamyl transpeptidases) and oxidative byproducts using ESR or GSH-depletion models .

Q. How can contradictory data on environmental factors influencing this compound production be resolved?

Discrepancies in bacterial tyramine production under varying NaCl, temperature, and oxygen conditions highlight the need for strain-specific optimization. For this compound, multifactorial experimental designs (e.g., response surface methodology) should test interactions between parameters like glutamate availability, ATP concentration, and microbial growth phase. Meta-analyses of existing datasets can identify strain- or enzyme-specific trends .

Q. What analytical challenges arise in distinguishing this compound from structurally similar compounds, and how can they be addressed?

Co-elution with other γ-glutamyl peptides or amines in chromatographic assays complicates quantification. Solutions include:

Q. What mechanisms underlie this compound’s potential genotoxicity, and how can they be mitigated in therapeutic applications?

Tyramine induces oxidative DNA damage via MAO-generated H₂O₂, leading to chromosomal instability and lipid ROS accumulation . This compound’s toxicity profile may depend on its metabolic conversion to tyramine. Preclinical studies should evaluate mitochondrial ROS levels (e.g., using MitoSOX probes) and DNA strand breaks (Comet assay) in cell lines exposed to the compound. Co-administration with antioxidants (e.g., catalase) or MAO inhibitors (e.g., tranylcypromine) could mitigate risks .

Q. How do enzymatic and chemical synthesis routes for this compound compare in scalability and stereoselectivity?

Enzymatic synthesis using GMAS/PPK systems offers high stereoselectivity (>90% enantiomeric excess) and mild reaction conditions but requires costly ATP regeneration . Chemical methods (e.g., Pd/C hydrogenation) are scalable but may produce racemic mixtures, necessitating chiral separation. Hybrid approaches, such as chemo-enzymatic cascades, could balance efficiency and purity. Lifecycle assessments (LCAs) should compare waste generation and energy use across methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.